Pentadecanal dimethylacetal
Overview
Description
Pentadecanal dimethylacetal is an organic compound derived from pentadecanal, a long-chain aldehyde. It is commonly used as a protective group for aldehydes in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of two methoxy groups attached to the same carbon atom, forming an acetal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanal dimethylacetal can be synthesized through the acetalization of pentadecanal with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Hemiacetal: Pentadecanal reacts with methanol to form a hemiacetal intermediate.
Acetal Formation: The hemiacetal undergoes further reaction with methanol, catalyzed by an acid such as hydrochloric acid or sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards acetal formation. Industrial reactors equipped with efficient mixing and temperature control are used to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentadecanal dimethylacetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to pentadecanal and methanol.
Oxidation: The compound can be oxidized to form pentadecanoic acid dimethylacetal.
Reduction: Reduction reactions can convert the acetal to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, sulfuric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentadecanal and methanol.
Oxidation: Pentadecanoic acid dimethylacetal.
Reduction: Pentadecanol dimethylacetal.
Scientific Research Applications
Pentadecanal dimethylacetal has several applications in scientific research:
Chemistry: Used as a protective group for aldehydes in organic synthesis, allowing for selective reactions on other functional groups.
Medicine: Investigated for its role in drug delivery systems and as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of pentadecanal dimethylacetal involves its ability to form stable acetal structures, protecting aldehyde groups from unwanted reactions. In biological systems, it may exert its effects by disrupting bacterial biofilm formation, thereby preventing infections related to medical devices . The molecular targets and pathways involved include interactions with bacterial cell membranes and inhibition of biofilm-related enzymes .
Comparison with Similar Compounds
Similar Compounds
- Hexadecanal dimethylacetal
- Heptadecanal dimethylacetal
- Pentadecanoic acid dimethylacetal
Uniqueness
Pentadecanal dimethylacetal is unique due to its specific chain length and the stability of its acetal structure. Compared to hexadecanal and heptadecanal dimethylacetals, this compound offers a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and biomedical research .
Properties
IUPAC Name |
1,1-dimethoxypentadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2)19-3/h17H,4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWFLHYJBJGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456313 | |
Record name | Pentadecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52517-73-4 | |
Record name | Pentadecane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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